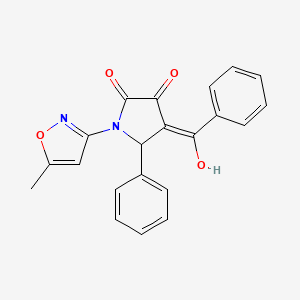
N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, a chlorinated pyridine ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride typically involves multiple steps:
Formation of the Cyclopropyl Intermediate: The initial step often involves the preparation of a cyclopropyl intermediate through a cyclopropanation reaction.
Chlorination of Pyridine: The pyridine ring is chlorinated at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride.
Sulfonamide Formation: The sulfonamide group is introduced via a reaction between the chlorinated pyridine and a sulfonamide precursor, often under basic conditions.
Final Coupling: The cyclopropyl intermediate is then coupled with the chlorinated pyridine-sulfonamide compound under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up production efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonamide group, converting it to a sulfonic acid derivative under reducing conditions.
Substitution: The chlorinated pyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ammonia, thiols, alkoxides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to sulfonic acids.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used to study enzyme interactions and protein binding due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
In medicine, the compound’s potential as a pharmaceutical agent is being explored. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the chlorinated pyridine ring can participate in additional binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-amino-1-cyclopropylethyl)-3-isopropylbenzenesulfonamide hydrochloride
- N-(2-amino-1-cyclopropylethyl)-N,2,4,5-tetramethyloxolane-3-carboxamide
Uniqueness
Compared to similar compounds, N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide hydrochloride stands out due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropyl group. These structural features confer unique reactivity and binding properties, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
IUPAC Name |
N-(2-amino-1-cyclopropylethyl)-6-chloro-5-methylpyridine-3-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2S.ClH/c1-7-4-9(6-14-11(7)12)18(16,17)15-10(5-13)8-2-3-8;/h4,6,8,10,15H,2-3,5,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDHUFNJWPDBHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC(CN)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(4-Oxo-3,4-dihydroquinazolin-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2651116.png)
![2-({2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]butanoyl}amino)acetic acid](/img/structure/B2651117.png)


![N-(1-{1-[2-(4-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2651121.png)

![4-[(2-Fluorophenyl)methoxy]phenol](/img/structure/B2651125.png)


![5-Chloro-N-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2651129.png)


![tert-Butyl 6-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2651135.png)
![(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(3-methoxyphenyl)methyl]ethene-1-sulfonamide](/img/structure/B2651136.png)
